molecular formula C28H36Cl3N3O B13781149 Benzamidine, N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride CAS No. 80785-15-5

Benzamidine, N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride

Cat. No.: B13781149
CAS No.: 80785-15-5
M. Wt: 537.0 g/mol
InChI Key: NEKKHMXCNVYYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamidine derivative featuring a p-chlorophenyl group and a p-(3-(diisopropylamino)propoxy)phenyl substituent. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The diisopropylamino-propoxy chain introduces steric bulk and basicity, which may influence its pharmacokinetic properties, such as membrane permeability and target binding .

Properties

CAS No.

80785-15-5

Molecular Formula

C28H36Cl3N3O

Molecular Weight

537.0 g/mol

IUPAC Name

3-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]propyl-di(propan-2-yl)azanium;dichloride

InChI

InChI=1S/C28H34ClN3O.2ClH/c1-21(2)32(22(3)4)19-8-20-33-27-17-15-26(16-18-27)31-28(23-9-6-5-7-10-23)30-25-13-11-24(29)12-14-25;;/h5-7,9-18,21-22H,8,19-20H2,1-4H3,(H,30,31);2*1H

InChI Key

NEKKHMXCNVYYFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Amidination of Benzonitrile Derivatives

The primary synthetic approach to benzamidine derivatives involves converting benzonitrile or substituted benzonitrile precursors into amidines via amidoxime intermediates or direct amidination.

  • Amidoxime Formation and Reduction : Benzonitriles react with hydroxylamine hydrochloride to form benzamidoximes, which are subsequently hydrogenated to benzamidines under catalytic conditions. This two-step method is widely used due to its efficiency and relatively mild conditions.

  • Direct Amidination Using Ammonium Salts : Another approach involves reacting benzonitriles with ammonium salts (e.g., ammonium chloride, ammonium carbonate) under catalytic conditions to form benzamidine salts directly. This method can be performed in alcohol solvents with catalysts such as sulfur oxychloride or phosphorus chlorides.

Specific Preparation Method for the Target Compound

While direct literature on the exact preparation of Benzamidine, N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is limited, the methods for structurally related benzamidine derivatives provide a reliable framework. The preparation involves the following key steps:

Synthesis of Substituted Benzonitrile Precursors

  • Starting from appropriately substituted benzaldehydes (e.g., p-chlorobenzaldehyde), nitrile groups are introduced via reaction with oxammonium salts or through nitrile formation reactions catalyzed by Lewis acids such as iron trichloride or aluminum chloride.

Amidoxime Formation

  • The substituted benzonitrile is reacted with hydroxylamine hydrochloride in solvents such as methanol or ethanol to form the corresponding benzamidoxime intermediate. This reaction is typically carried out at room temperature to moderate heating.

Catalytic Hydrogenation Reduction

  • The benzamidoxime is then hydrogenated under mild pressure (0.1-1 MPa) using ionic liquid-supported nano-metal catalysts (e.g., rhodium-based catalysts) or conventional catalysts to yield the benzamidine derivative.

Introduction of the Diisopropylamino Propoxy Side Chain

  • The p-(3-(diisopropylamino)propoxy)phenyl moiety is introduced via nucleophilic substitution or etherification reactions on the phenyl ring bearing a suitable leaving group (e.g., halogen or tosylate). This step requires careful control of reaction conditions to maintain the integrity of the amidine group.

Salt Formation

  • The free base benzamidine derivative is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for pharmaceutical applications.

Detailed Stepwise Preparation Method (Adapted from Patent Literature)

Step Reaction Description Reagents & Catalysts Solvent Conditions Yield & Notes
1. Nitrile Formation Conversion of p-chlorobenzaldehyde to p-chlorobenzonitrile Oxammonium hydrochloride; FeCl3, AlCl3, or ZnCl2 catalyst DMF or N,N-dimethylacetamide 80-120°C, 2-10 h ~69% yield; catalyst molar ratio optimized for best conversion
2. Amidoxime Formation Reaction of p-chlorobenzonitrile with hydroxylamine hydrochloride Hydroxylamine hydrochloride Methanol, ethanol, or isopropanol Room temp to moderate heating Efficient formation of amidoxime intermediate
3. Reduction Hydrogenation of amidoxime to benzamidine derivative Ionic liquid-supported nano-metal catalyst (e.g., Rhodium chloride complex) Ethanol or similar 0.1-1 MPa H2 pressure, room temp, 12 h High catalytic activity, recoverable catalyst, green process
4. Side Chain Introduction Etherification with 3-(diisopropylamino)propoxy substituent Appropriate alkylating agent Suitable polar aprotic solvent Controlled temperature to avoid side reactions Requires optimization for selective substitution
5. Salt Formation Formation of dihydrochloride salt HCl gas or aqueous HCl Organic solvent or aqueous medium Ambient temperature Stable dihydrochloride salt suitable for formulation

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Amidoxime hydrogenation with ionic liquid-supported catalysts Green, efficient, high catalyst recovery, mild conditions Requires specialized catalysts and handling of hydrogen gas High, preferred for industrial scale
Direct amidination with ammonium salts and phosphorus chlorides Simple reagents, good yields Use of corrosive reagents, potential side reactions Moderate, requires careful handling
Multi-step nitrile formation from aldehydes and subsequent amidination Uses relatively inexpensive starting materials, scalable Multi-step, requires purification at each stage High, widely applicable

Research Results and Observations

  • The use of ionic liquid-supported nano-metal catalysts significantly improves the hydrogenation step's efficiency and environmental profile, making it a promising approach for benzamidine derivatives.

  • Reaction temperatures and catalyst molar ratios are critical parameters influencing yield and purity, especially in the nitrile formation and amidination steps.

  • The introduction of bulky side chains such as the diisopropylamino propoxy group requires careful optimization to prevent degradation of the amidine functionality.

  • Salt formation as dihydrochloride enhances compound stability, facilitating handling and pharmaceutical formulation.

The preparation of This compound involves a multi-step synthesis starting from substituted benzaldehydes, progressing through nitrile and amidoxime intermediates, catalytic hydrogenation, side chain introduction, and final salt formation. Among available methods, the green catalytic hydrogenation of amidoximes using ionic liquid-supported nano-metal catalysts offers superior efficiency and environmental benefits.

For industrial production, the multi-step nitrile formation from aldehydes combined with controlled amidination and salt formation steps provides a scalable and economically feasible route.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzamidine group.

    Reduction: Reduction reactions can occur, particularly affecting the chlorophenyl group.

    Substitution: The compound can participate in substitution reactions, especially involving the diisopropylamino propoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzamide derivative, while reduction could produce a chlorophenyl amine.

Scientific Research Applications

Biochemical Research

Inhibition of Serine Proteases
Benzamidine hydrochloride is widely used as a tool in biochemical research to study the function and inhibition of serine proteases. It has been utilized in the purification and characterization of serine proteases from various sources, including organic dust. This application aids in understanding the inductive effects of these enzymes on lung inflammation and other related conditions .

Case Study: Pancreatitis Research
Recent studies have highlighted the potential of benzamidine in preclinical testing for conditions such as pancreatitis. For instance, research by Pesei et al. (2022) demonstrated that benzamidine hydrochloride effectively inhibited serine proteases in models of trypsin-dependent pancreatitis. This underscores its utility in evaluating new therapeutic approaches for inflammatory and digestive disorders .

Pharmaceutical Applications

Drug Development for Trypanosomiasis
Benzamidine derivatives have been investigated for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. These compounds target the unique mitochondrial metabolism of the parasite, specifically inhibiting the trypanosome alternative oxidase (TAO). The development of benzamidine-based inhibitors has shown promising results in vitro and in vivo, indicating potential pathways for new anti-trypanosomal therapies .

Synthetic Chemistry

Synthesis of Complex Molecules
Benzamidine serves as a key intermediate in the synthesis of various complex organic compounds. For example, it has been employed in the synthesis of 2,4-disubstituted-1,3,5-triazines via aerobic copper-catalyzed cyclization with dimethylformamide (DMF). This application showcases its versatility and importance in synthetic organic chemistry .

Toxicological Studies

Safety and Toxicity Assessments
Research into the toxicity profiles of benzamidine hydrochloride has revealed important safety data. Studies indicate that it can cause somnolence and lung changes at lethal doses in animal models. Understanding these toxicological effects is crucial for evaluating its safety in therapeutic applications .

Summary Table: Applications and Findings

Application AreaKey FindingsReferences
Biochemical ResearchInhibition of serine proteases; role in lung inflammation studies
Pharmaceutical ResearchPotential anti-trypanosomal activity; effective against Trypanosoma brucei
Synthetic ChemistryUsed in synthesizing complex organic compounds like 2,4-disubstituted-1,3,5-triazines
Toxicological StudiesIdentified safety concerns; causes somnolence and lung changes at high doses

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and diisopropylamino propoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of substituted benzamidines with variations in aromatic substituents and side-chain functionalities. Below is a comparative analysis with structurally related derivatives:

Compound Key Structural Features Molecular Formula Predicted CCS (Ų, [M+H]+) Key Differences
Target Compound p-Chlorophenyl, 3-(diisopropylamino)propoxy C28H33ClN3O·2HCl Not available Longer propoxy chain (3 carbons) vs. ethoxy (2 carbons) in analogues
CID 54655 (N'-(3,4-dichlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-benzamidine dihydrochloride) 3,4-Dichlorophenyl, 2-(diisopropylamino)ethoxy C27H31Cl2N3O·2HCl 222.1 Additional chlorine atom on phenyl group; shorter ethoxy chain
CID 54647 (N'-(p-methoxyphenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-benzamidine dihydrochloride) p-Methoxyphenyl, 2-(diisopropylamino)ethoxy C28H35N3O2·2HCl 225.3 Methoxy group (electron-donating) vs. chloro (electron-withdrawing)
CID 207902 (N'-isobutyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-benzamidine) Isobutyl substituent, 2-(diisopropylamino)ethoxy C25H37N3O 218.9 Aliphatic isobutyl group vs. aromatic p-chlorophenyl; reduced aromatic interactions

Key Findings

Substituent Effects on Physicochemical Properties: The 3-(diisopropylamino)propoxy chain in the target compound introduces greater conformational flexibility compared to ethoxy-linked analogues (e.g., CID 54655 and 54647). This may enhance binding to larger enzyme pockets but reduce metabolic stability due to increased chain length .

Collision Cross Section (CCS) :

  • Ethoxy-linked analogues (e.g., CID 54655) have CCS values of ~222 Ų for [M+H]+ ions, whereas propoxy derivatives (hypothesized for the target compound) may exhibit higher CCS due to increased molecular volume .

Biological Implications :

  • Dihydrochloride salts (common across analogues) improve aqueous solubility, critical for in vitro assays. However, the longer propoxy chain in the target compound may reduce blood-brain barrier penetration compared to shorter-chain derivatives .
  • Chlorophenyl vs. methoxyphenyl : The electron-withdrawing chloro group may enhance binding to serine proteases (e.g., trypsin-like enzymes), while methoxy groups (electron-donating) are associated with kinase inhibition .

Biological Activity

Benzamidine derivatives, including N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride, have garnered significant attention in pharmacological research due to their biological activities, particularly as protease inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Benzamidine compounds primarily function as serine protease inhibitors , which are crucial in various physiological processes. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for in vivo studies.

  • Inhibition of Proteases : Benzamidine acts by binding to the active site of serine proteases such as trypsin and plasmin. This competitive inhibition prevents substrate access, effectively blocking enzymatic activity. Research indicates that benzamidine derivatives can exhibit enhanced binding affinities when modified with bioadhesive molecular glues, leading to improved inhibition rates .
  • Agonist Activity at MRGPRX1 : Recent studies have highlighted the role of benzamidine derivatives in activating the Mas-related G protein-coupled receptor X1 (MRGPRX1), which is implicated in pain modulation. For instance, compounds derived from benzamidine have shown potential in alleviating neuropathic pain through their agonist activity at this receptor .

2. Research Findings

The following table summarizes key findings from various studies regarding the biological activity of benzamidine derivatives:

Study Compound Biological Activity Key Findings
BAM8-22MRGPRX1 AgonistInhibited heat hypersensitivity and spontaneous pain in rodent models.
Glue-BATrypsin InhibitorExhibited 35-200 fold higher affinity for trypsin compared to standard benzamidine.
Imidazoline-BenzenesAntiparasitic ActivityShowed significant in vitro activity against Trypanosoma species.
Benzamidine DerivativesProtease InhibitionCompetitive inhibitors of trypsin, plasmin, and thrombin with varying potencies.

3. Case Studies

Case Study 1: Analgesic Effects of BAM8-22
A study demonstrated that BAM8-22, a derivative of benzamidine, when administered intrathecally in mice, significantly reduced both mechanical and thermal hyperalgesia following nerve injury. This highlights its therapeutic potential for managing chronic pain conditions .

Case Study 2: Enhanced Inhibition via Molecular Glue
Research involving the conjugation of benzamidine with bioadhesive polymers showed a marked increase in its inhibitory effect on trypsin. The modified compound exhibited a 13-fold increase in protease inhibition compared to unmodified benzamidine, indicating that structural modifications can enhance biological efficacy .

4. Therapeutic Applications

The biological activities of benzamidine derivatives suggest several therapeutic applications:

  • Pain Management : Given their action on MRGPRX1, these compounds may be developed into novel analgesics for neuropathic pain.
  • Antiparasitic Treatments : Their efficacy against Trypanosoma species positions them as potential candidates for treating parasitic infections .
  • Anti-inflammatory Agents : As inhibitors of serine proteases involved in inflammatory pathways, benzamidine derivatives could serve as anti-inflammatory medications.

Q & A

Q. Q1. What are the recommended synthetic routes for synthesizing this benzamidine derivative, and how can purity be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the benzamidine core. Key steps include:

  • Nucleophilic substitution to introduce the 3-(diisopropylamino)propoxy group onto the phenyl ring.
  • Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the p-chlorophenyl moiety.
  • Salt formation with HCl to yield the dihydrochloride form.
    Purification requires column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via thin-layer chromatography (TLC) and confirm final structure with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Q2. How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer: In the absence of published data (as noted in ), employ experimental determination :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, ethanol).
  • logP : Use reverse-phase HPLC with a calibrated set of standards or computational tools like ACD/LogP .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify decomposition pathways .

Advanced Research Questions

Q. Q3. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions or impurity profiles. To resolve these:

  • Standardize assays : Use a common cell line (e.g., HEK293 for receptor studies) and control for batch-to-batch variability.
  • Characterize impurities : Apply LC-MS/MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere with activity.
  • Dose-response validation : Perform IC50/EC50 assays in triplicate with positive/negative controls. Cross-validate using orthogonal methods (e.g., SPR for binding affinity) .

Q. Q4. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer: To enhance metabolic stability:

  • Structural modification : Replace labile groups (e.g., propoxy linker) with cyclohexyloxy or polyethylene glycol (PEG) chains to reduce CYP450-mediated oxidation.
  • Deuterium incorporation : Substitute hydrogen atoms at metabolically vulnerable sites (e.g., benzylic positions) with deuterium (deuterium effect ).
  • In vitro assays : Use liver microsomes (human/rat) to identify major metabolites via LC-HRMS and adjust the structure iteratively .

Analytical and Safety Considerations

Q. Q5. What analytical techniques are critical for confirming the dihydrochloride salt formation?

Methodological Answer:

  • Elemental analysis : Verify chloride content (~10.5% w/w for two HCl molecules).
  • Thermogravimetric analysis (TGA) : Detect weight loss corresponding to HCl release at 150–200°C.
  • ¹H NMR in D2O : Observe protonation of amidine groups (shift from δ 8.5–9.0 to δ 7.5–8.0).
  • Ion chromatography : Quantify free chloride ions in solution to confirm stoichiometry .

Q. Q6. How should researchers mitigate risks given the lack of toxicological data?

Methodological Answer: Assume worst-case toxicity until data is available:

  • PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators (N95/P100) during handling.
  • Ventilation : Work in a fume hood with >0.5 m/s airflow.
  • Acute toxicity testing : Perform AMES test for mutagenicity and zebrafish embryo assay for acute toxicity as preliminary screens .

Experimental Design Challenges

Q. Q7. How can researchers optimize reaction yields for the diisopropylamino-propoxy side chain installation?

Methodological Answer:

  • Catalyst screening : Test palladium catalysts (XPhos Pd G3) for coupling efficiency.
  • Solvent optimization : Use polar aprotic solvents (DMF, acetonitrile) with cesium carbonate as a base.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yields by 15–20% .

Data Interpretation and Reporting

Q. Q8. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Non-linear regression : Fit data to a 4-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs' test (α=0.05) to exclude anomalous points.
  • Replicates : Use n ≥ 6 for IC50 determinations to ensure confidence intervals <±20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.